(2E)-N-(3-fluorophenyl)-2-(hydroxyimino)acetamide
Overview
Description
(2E)-N-(3-fluorophenyl)-2-(hydroxyimino)acetamide is an organic compound characterized by the presence of a fluorophenyl group and a hydroxyimino functional group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-(3-fluorophenyl)-2-(hydroxyimino)acetamide typically involves the reaction of 3-fluoroaniline with glyoxylic acid oxime. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
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Starting Materials:
- 3-fluoroaniline
- Glyoxylic acid oxime
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Reaction Conditions:
- Solvent: Ethanol or methanol
- Temperature: 60-80°C
- Reaction Time: 6-8 hours
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Procedure:
- Dissolve 3-fluoroaniline in ethanol or methanol.
- Add glyoxylic acid oxime to the solution.
- Heat the reaction mixture to 60-80°C and stir for 6-8 hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol or methanol and dry under vacuum.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: (2E)-N-(3-fluorophenyl)-2-(hydroxyimino)acetamide can undergo various chemical reactions, including:
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Oxidation:
- Reagents: Hydrogen peroxide, potassium permanganate
- Conditions: Aqueous or organic solvent, room temperature to reflux
- Major Products: Oxidized derivatives with modified functional groups
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Reduction:
- Reagents: Sodium borohydride, lithium aluminum hydride
- Conditions: Anhydrous solvent, low temperature
- Major Products: Reduced derivatives with modified functional groups
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Substitution:
- Reagents: Halogenating agents, nucleophiles
- Conditions: Organic solvent, room temperature to reflux
- Major Products: Substituted derivatives with new functional groups
Common Reagents and Conditions:
- Oxidizing agents: Hydrogen peroxide, potassium permanganate
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Solvents: Ethanol, methanol, dichloromethane
- Temperature: Room temperature to reflux
Scientific Research Applications
(2E)-N-(3-fluorophenyl)-2-(hydroxyimino)acetamide has several scientific research applications, including:
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Medicinal Chemistry:
- Potential use as a pharmacophore in drug design.
- Investigation of its biological activity against various targets.
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Material Science:
- Use as a building block for the synthesis of advanced materials.
- Exploration of its properties in polymer science.
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Biological Studies:
- Study of its interactions with biomolecules.
- Evaluation of its potential as a biochemical probe.
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Industrial Applications:
- Use in the synthesis of specialty chemicals.
- Potential applications in the development of agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-N-(3-fluorophenyl)-2-(hydroxyimino)acetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with target proteins, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- (2E)-N-(4-fluorophenyl)-2-(hydroxyimino)acetamide
- (2E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide
- (2E)-N-(3-chlorophenyl)-2-(hydroxyimino)acetamide
Comparison:
Structural Differences: The position and type of substituents on the phenyl ring can significantly influence the properties and reactivity of the compounds.
Unique Properties: (2E)-N-(3-fluorophenyl)-2-(hydroxyimino)acetamide is unique due to the presence of the fluorine atom at the meta position, which can affect its electronic properties and interactions with biological targets.
Properties
IUPAC Name |
(2E)-N-(3-fluorophenyl)-2-hydroxyiminoacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O2/c9-6-2-1-3-7(4-6)11-8(12)5-10-13/h1-5,13H,(H,11,12)/b10-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBDCMDWXUILBY-BJMVGYQFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)NC(=O)/C=N/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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